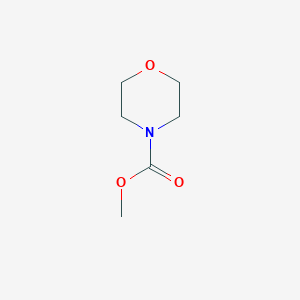

Methyl morpholine-4-carboxylate

Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The morpholine (B109124) ring, a saturated heterocycle containing both oxygen and nitrogen atoms, is a particularly privileged scaffold in drug discovery. researchgate.net Its presence can enhance the potency and modulate the pharmacokinetic properties of a molecule. researchgate.net In fact, morpholine is the ninth most common heterocycle found in new small-molecule drugs approved by the FDA between 2013 and 2023. chemrxiv.org

Methyl morpholine-4-carboxylate, as a direct derivative of morpholine, is situated within this important area of research. The study of such derivatives is driven by the need to create novel synthetic pathways to access new or existing pharmacologically active agents. The functionalization of the morpholine nitrogen, as seen in this compound, is a key strategy for building molecular complexity and exploring the structure-activity relationships of morpholine-containing compounds. researchgate.net Researchers utilize such derivatives to construct larger molecules for applications ranging from pharmaceuticals to agrochemicals. chemrxiv.org

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in organic synthesis is its role as a key intermediate. It is notably formed during the N-methylation of morpholine using dimethyl carbonate (DMC), a process valued as a green alternative to traditional methylation methods that use toxic methyl halides. asianpubs.orgresearchgate.net

In this reaction, the lone pair of electrons on the nitrogen atom of morpholine can perform a nucleophilic attack on the methoxycarbonyl carbon of dimethyl carbonate, leading to the formation of this compound. asianpubs.org This intermediate can then be converted into the final product, N-methylmorpholine (NMM), a versatile building block for pesticides, herbicides, and surfactants. asianpubs.org The formation of this compound as a byproduct or intermediate is a crucial step in understanding and optimizing the synthesis of NMM. asianpubs.orggoogle.com

The reaction conditions, such as temperature and time, significantly influence the conversion of morpholine and the yield of N-methylmorpholine, with this compound being the main intermediate observed. asianpubs.orggoogle.com

Table 2: Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate via a this compound Intermediate Data extracted from patent CN103121978A, demonstrating the effect of reaction conditions on product yield where the title compound is an intermediate. google.com

| Temperature (°C) | Pressure (10⁵ Pa) | Time (h) | Morpholine Conversion (%) | N-Methylmorpholine Yield (%) |

|---|---|---|---|---|

| 100 | 1.0 | 1 | 77.83 | 58.29 |

| 160 | - | 4 | 96.80 | 76.61 |

| 160 | 20.0 | 5 | 94.87 | 72.27 |

Overview of Current Research Trajectories

Current research involving morpholine derivatives continues to focus on the development of efficient and environmentally benign synthetic methodologies. The synthesis of N-methylmorpholine via the this compound intermediate using dimethyl carbonate is a prime example of this trend, as DMC is a non-toxic, biodegradable reagent. researchgate.net Optimizing these "green" pathways remains an active area of investigation. asianpubs.orgresearchgate.net

Furthermore, research is directed towards expanding the synthetic utility of morpholine-containing building blocks. The morpholine moiety is often incorporated into complex molecular architectures to act as an inductively electron-withdrawing group, thereby influencing the reactivity of adjacent functional groups. acs.org This electronic modulation is a key strategy in the design of catalysts and in controlling the stereoselectivity of asymmetric reactions.

Another significant trajectory is the continued exploration of morpholine derivatives in medicinal chemistry. researchgate.net While this compound is primarily an intermediate, the development of efficient pathways involving such compounds is crucial for the synthesis of novel drug candidates. The ability to functionalize the morpholine core allows for the creation of diverse chemical libraries for screening against various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)7-2-4-10-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRSBPYJKRZQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Morpholine 4 Carboxylate and Its Analogues

Direct Synthetic Routes to Methyl Morpholine-4-carboxylate

Direct synthetic routes to this compound primarily involve the introduction of a methoxycarbonyl group onto the nitrogen atom of the morpholine (B109124) ring. This can be achieved through reactions with methylating agents or by the esterification of a pre-formed carboxylic acid derivative.

Carboxylation of Morpholine with Methylating Agents (e.g., Dimethyl Carbonate)

The synthesis of this compound can occur as a side reaction during the N-methylation of morpholine using dimethyl carbonate (DMC). asianpubs.org Dimethyl carbonate is considered a green chemical reagent and a safer alternative to traditional methylating agents like methyl halides and dimethyl sulfate (B86663). asianpubs.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom in morpholine on the methoxy (B1213986) carbonyl carbon atom of dimethyl carbonate. asianpubs.org

While the primary product of this reaction is often N-methylmorpholine, this compound can be formed as a significant byproduct under certain conditions. google.com The reaction is typically carried out without a catalyst, and factors such as temperature, pressure, and reaction time can influence the product distribution. google.com For instance, at lower temperatures and shorter reaction times, the formation of this compound may be more favorable.

Table 1: Reaction Conditions for the Synthesis of N-Methylmorpholine with this compound as a Byproduct google.com

| Temperature (°C) | Pressure (10^5 Pa) | Reaction Time (h) | Morpholine Conversion (%) | N-Methylmorpholine Yield (%) |

| 100 | 1.0 | 1 | 77.83 | 58.29 |

| 150 | 20.0 | 5 | 94.87 | 72.27 |

| 200 | 45.0 | 1 | 91.11 | 76.69 |

| 200 | 50.0 | 10 | 96.80 | 76.61 |

Esterification of Morpholine-4-carboxylic Acid

Another direct route to this compound is the esterification of morpholine-4-carboxylic acid. This classic chemical transformation involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While specific literature detailing this exact reaction is not abundant, the general principles of Fischer esterification are applicable.

Alternatively, modern esterification methods using coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under mild conditions. orgsyn.org This method is advantageous for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification.

Multi-Step Approaches for Substituted Morpholine-4-carboxylate Derivatives

The synthesis of more complex morpholine-4-carboxylate derivatives often requires multi-step approaches. These strategies can involve either the construction of the morpholine ring with the desired substituents already in place or the functionalization of a pre-existing morpholine scaffold.

Cyclization Reactions Leading to the Morpholine Core

A common strategy for constructing the morpholine ring is through the cyclization of appropriately substituted precursors. One such method involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.govnih.gov This approach allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov

Another approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org This method, however, often requires a subsequent reduction step. More recent "green" methodologies utilize reagents like ethylene (B1197577) sulfate for the conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process. nih.gov

Table 2: Examples of Cyclization Reactions for Morpholine Synthesis

| Starting Materials | Key Reagent/Catalyst | Product Type | Reference |

| Substituted Ethanolamine Derivative, Aryl/Alkenyl Bromide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-Disubstituted Morpholines | nih.gov |

| 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Substituted Morpholines | nih.gov |

Functionalization of Pre-formed Morpholine Ring Systems

Derivatives of this compound can also be prepared by modifying a pre-formed morpholine ring. This can involve reactions at the nitrogen atom or at the carbon atoms of the ring. For instance, various substituents can be introduced onto the aromatic rings of quinoline (B57606) or quinazoline (B50416) moieties that are attached to a morpholine scaffold. nih.govnih.gov

In one example, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized. The final step of this synthesis involved the reaction of a chloro-substituted quinoline with morpholine in the presence of sodium iodide and potassium carbonate. nih.gov Similarly, morpholine has been incorporated into quinazoline derivatives through a nucleophilic aromatic substitution reaction, where a chlorine atom on the quinazoline ring is displaced by morpholine. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. jddhs.comnih.gov In the context of this compound and its derivatives, several green approaches have been explored.

The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemistry approach. asianpubs.orghnsincere.com DMC is a non-toxic and environmentally benign reagent that can replace hazardous substances like methyl halides and dimethyl sulfate. asianpubs.org Its byproducts, methanol and carbon dioxide, are also relatively benign. asianpubs.org Furthermore, the methanol byproduct can potentially be recycled to produce more DMC. asianpubs.org

Recent advancements in the synthesis of morpholines from 1,2-amino alcohols have focused on developing more efficient and environmentally friendly methods. The use of ethylene sulfate as a reagent for this transformation is a notable example, as it allows for a redox-neutral process with a high atom economy. nih.gov These greener synthetic routes for the morpholine core can be adapted for the subsequent synthesis of this compound derivatives.

Catalyst-Free and Solvent-Free Reaction Conditions

The synthesis of N-alkylmorpholines, a class of compounds related to this compound, can be achieved under catalyst-free conditions. For instance, the N-methylation of morpholine using dimethyl carbonate has been investigated without the use of a catalyst. This reaction is believed to proceed via the self-catalysis of morpholine itself asianpubs.org. In a similar vein, a patented method describes the preparation of N-methylmorpholine by reacting morpholine and dimethyl carbonate without an added catalyst, followed by distillation to obtain the product google.com. While these examples pertain to N-methylation rather than the formation of a methyl carbamate (B1207046), they highlight the potential for nucleophilic substitution on morpholine to occur under green chemistry principles, avoiding the need for external catalysts.

The reaction between morpholine and dimethyl carbonate can yield N-methylmorpholine with high conversion and selectivity under optimized, catalyst-free conditions. The process is straightforward, involving heating the reactants in an autoclave and then separating the product. Byproducts of this particular methylation are methanol and carbon dioxide, which are relatively benign asianpubs.org. This approach simplifies the process and reduces waste associated with catalyst separation.

| Reactant 1 | Reactant 2 | Conditions | Product Yield | Selectivity | Reference |

| Morpholine | Dimethyl Carbonate | 200°C, 4h | 76.61% | N/A | google.com |

| Morpholine | Dimethyl Carbonate | Optimized conditions | 83% | 86% | asianpubs.org |

This interactive table summarizes the yields of N-methylmorpholine synthesis under catalyst-free conditions.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product jk-sci.com. The goal is to maximize the integration of starting materials into the final product, thereby minimizing waste . Reactions with high atom economy are inherently more sustainable.

Addition and rearrangement reactions are typically considered highly atom-economical as they, in theory, can incorporate all reactant atoms into the product, achieving 100% atom economy scranton.edunih.gov. For example, the Diels-Alder reaction, a type of cycloaddition, is often cited for its excellent atom economy nih.gov. In contrast, substitution and elimination reactions tend to have lower atom economies because they inherently generate byproducts scranton.edu.

The synthesis of this compound from morpholine and methyl chloroformate, a common laboratory method, is an example of a substitution reaction with lower atom economy. In this reaction, a molecule of hydrogen chloride is produced as a byproduct for every molecule of the desired product formed.

A greener alternative for methylation, such as the reaction of morpholine with dimethyl carbonate to form N-methylmorpholine, demonstrates a better atom economy strategy asianpubs.org. In this process, the byproducts are methanol and carbon dioxide, which are less hazardous than the byproducts of traditional methylation agents like methyl halides or dimethyl sulfate asianpubs.org. This approach aligns with the principles of waste minimization by not only improving atom economy but also by generating more environmentally benign byproducts jk-sci.com.

Stereoselective Synthesis of Chiral this compound Analogues

The morpholine scaffold is a significant pharmacophore in medicinal chemistry, and the development of methods to produce chiral, enantiomerically pure morpholine derivatives is of great importance rsc.orgnih.gov. Stereoselective synthesis allows for the controlled formation of a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a drug can have vastly different biological activities.

Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction is a fundamental strategy in stereoselective synthesis where a chiral element in the substrate, reagent, or catalyst influences the formation of a new chiral center, leading to an unequal amount of possible stereoisomers wikipedia.orgyoutube.com. This can be categorized into internal, relayed, and external asymmetric induction wikipedia.org.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed wikipedia.org. Examples of well-known chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides wikipedia.org. In the context of morpholine synthesis, a starting material derived from the chiral pool, such as an optically pure amino alcohol, can be used to induce asymmetry during the formation of the morpholine ring banglajol.info. For instance, highly substituted chiral morpholines can be synthesized from optically pure N-allyl-β-amino alcohols via bromine-mediated cyclization banglajol.info.

Another strategy involves substrate control, where a pre-existing chiral center within the reactant molecule dictates the stereochemistry of the newly formed center. This is a form of internal asymmetric induction wikipedia.org. The synthesis of certain chiral alkoxymethyl morpholine analogs starts from commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine, leveraging the existing stereocenter to build more complex molecules nih.gov.

Enantioselective Catalysis in Morpholine-4-carboxylate Formation

Enantioselective catalysis, a form of external asymmetric induction, employs a chiral catalyst to create a chiral product from an achiral or racemic substrate wikipedia.org. This method is highly desirable from an economic standpoint as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product nih.govwikipedia.org.

Several catalytic enantioselective methods have been developed for the synthesis of the chiral morpholine core.

Organocatalysis : Cinchona alkaloid-derived catalysts have been successfully used in the asymmetric halocyclization of alkenol substrates to produce chlorinated 2,2-disubstituted morpholines in excellent yields and high enantioselectivities (e.g., up to 96% yield and 97% ee) rsc.org. Another approach uses hindered morpholine-based organocatalysts, derived from α-amino acids, for the 1,4-addition reaction between aldehydes and nitroolefins, achieving excellent diastereoselection (90%–99% de) and enantioselection (70%–99% ee) nih.gov.

Metal Catalysis : A tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been shown to be an efficient method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. This process achieves high yields and enantiomeric excesses (ee) of over 95% organic-chemistry.org. Mechanistic studies indicate that hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity organic-chemistry.org.

Biocatalysis : Enzymes are increasingly used as catalysts for enantioselective synthesis. A biocatalytic route employing an imine reductase (IRED) was developed for the large-scale manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, an important intermediate. This process delivered the product in high yield and with exceptional enantioselectivity digitellinc.com.

| Catalytic System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Derivative | Alkenol | 2,2-Disubstituted Morpholine | up to 96% | up to 97% | rsc.org |

| Ti/Ru Tandem Catalysis | Aminoalkyne | 3-Substituted Morpholine | High | >95% | organic-chemistry.org |

| Imine Reductase (IRED) | Acetophenone Derivative | (S)-3-Aryl-Morpholine | High | >99.5% | digitellinc.com |

| Morpholine-based Organocatalyst | Aldehyde/Nitroolefin | Substituted Butanal | Quantitative | 70-99% | nih.gov |

This interactive table presents findings from various studies on the enantioselective synthesis of chiral morpholine analogues.

Chemical Reactivity, Transformations, and Mechanistic Investigations of Methyl Morpholine 4 Carboxylate

Reactions Involving the Carboxylate Ester Moiety

The methyl carboxylate portion of the molecule is susceptible to a range of nucleophilic substitution reactions typical of esters.

Hydrolysis and Transesterification Pathways

The ester group of methyl morpholine-4-carboxylate can undergo hydrolysis under both acidic and basic conditions to yield morpholine-4-carboxylic acid and methanol (B129727). The mechanism of this reaction follows the general pathways for ester hydrolysis. Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) leaving group. In acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Transesterification, the conversion of one ester to another, is also a feasible reaction pathway. masterorganicchemistry.com This process involves reacting this compound with an alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would lead to the formation of ethyl morpholine-4-carboxylate and methanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed. masterorganicchemistry.com

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Morpholine-4-carboxylic acid, Methanol |

| Transesterification | R'OH, H⁺ or base | Ethyl morpholine-4-carboxylate, Methanol |

Amidation and Peptide Coupling Reactions

The conversion of the carboxylate ester to an amide can be achieved by reaction with an amine. This amidation process is generally less facile than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. However, the reaction can be driven to completion by using high temperatures or by employing specific catalysts. rsc.org

In the context of peptide synthesis, related morpholine (B109124) derivatives, such as N-methylmorpholine (NMM), are commonly used as a tertiary amine base. cdnsciencepub.combachem.com NMM is utilized to neutralize the hydrochloride salt of the amino acid ester component during the coupling reaction. cdnsciencepub.com It is important to note that in these applications, N-methylmorpholine acts as a base and not a coupling reagent itself. There is limited direct evidence in the reviewed literature of this compound being employed as a primary reagent in peptide coupling reactions. Its reactivity would be as a protected amino acid surrogate, where the morpholine-4-carbonyl moiety would be coupled with an amine.

| Reaction Type | Role of Morpholine Derivative | Common Reagents |

|---|---|---|

| Peptide Coupling | Tertiary Base (e.g., N-Methylmorpholine) | Protected amino acid, amino acid ester, coupling agent (e.g., DCC, HBTU) |

| Amidation | Carboxylate Source | Amine, Heat/Catalyst |

Reduction of the Carboxylate Group

The carboxylate ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an intermediate that is further reduced to the corresponding alcohol, N-(hydroxymethyl)morpholine. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Reactivity at the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound is part of a carbamate (B1207046) linkage. This significantly influences its nucleophilicity and reactivity compared to a simple tertiary amine like N-methylmorpholine.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carboxylate moiety. This resonance effect substantially decreases the nucleophilicity of the nitrogen atom. Consequently, N-alkylation and N-acylation reactions, which are characteristic of secondary amines like morpholine, are not readily observed with this compound. researchgate.net The synthesis of N-alkylated morpholines, for instance, typically proceeds by the reaction of morpholine with alkyl halides or via reductive amination. chemrxiv.org Similarly, N-acylation of morpholine with acyl chlorides or anhydrides yields the corresponding amides. The presence of the electron-withdrawing methyl carboxylate group on the nitrogen in this compound deactivates it towards such electrophilic attacks.

Derivatization to N-Oxides and Related Species

The formation of N-oxides is a common reaction for tertiary amines. A well-known example is the oxidation of N-methylmorpholine to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in various oxidation reactions, such as the Sharpless asymmetric dihydroxylation and Ley-Griffith oxidation. organic-chemistry.orgwikipedia.org NMO is typically prepared by the oxidation of N-methylmorpholine with hydrogen peroxide. google.com

However, the nitrogen atom in this compound is significantly less basic and nucleophilic due to the electron-withdrawing nature of the carbonyl group. This deactivation makes the oxidation of the nitrogen to form the corresponding N-oxide, this compound-N-oxide, a more challenging transformation that would require stronger oxidizing agents and more forcing reaction conditions compared to the oxidation of N-methylmorpholine. There is a lack of specific literature detailing the successful synthesis of this particular N-oxide.

Functionalization and Ring Modifications of the Morpholine Scaffold

The modification of the morpholine ring is a key strategy for synthesizing a wide array of biologically active compounds and functional materials. researchgate.netresearchgate.net However, direct functionalization of the carbon positions on the morpholine ring of this compound is not extensively documented. Synthetic strategies typically involve building the substituted morpholine ring from acyclic precursors, such as amino alcohols or epoxides, rather than modifying a pre-existing morpholine core. nih.govorganic-chemistry.org

Carbon-Carbon Bond Formation at Ring Positions

The direct formation of carbon-carbon bonds at the C2, C3, C5, or C6 positions of the this compound scaffold via methods like C-H activation or lithiation remains a challenging area with limited specific examples in the literature. nih.govnih.gov Most synthetic approaches that yield C-substituted morpholines do so by employing starting materials that already contain the desired carbon framework. researchgate.netnih.gov For instance, α-functionalization of morpholine can be achieved through the formation of an imine-BF3 complex, which then reacts with various organometallic reagents. researchgate.net However, these methods often require N-H functionality or specific activating groups that are absent in this compound. The development of regioselective C-H functionalization for N-heterocycles is an active area of research, but applications directly to the N-carbomethoxy morpholine ring are not yet prevalent. rsc.orgmdpi.com

Introduction of Heteroatom Substituents

Similar to C-C bond formation, the direct introduction of heteroatom substituents (e.g., hydroxyl, amino, or halogen groups) onto the carbon backbone of this compound is not a commonly reported transformation. The synthesis of morpholines bearing heteroatom substituents typically relies on cyclization strategies using appropriately functionalized precursors. For example, substituted amino alcohols can be used as building blocks to construct the morpholine ring with desired functionalities already in place. organic-chemistry.org

Mechanistic Studies of Transformations Involving this compound

While direct ring functionalization is not common, this compound is a significant compound in the context of mechanistic studies, often appearing as a key intermediate in the synthesis of other important morpholine derivatives.

Elucidation of Reaction Intermediates and Transition States

This compound has been identified as a crucial reaction intermediate in the synthesis of N-methylmorpholine (NMM) from morpholine and dimethyl carbonate (DMC). asianpubs.org In this reaction, the nucleophilic nitrogen of morpholine can attack the carbonyl carbon of DMC, leading to the formation of this compound. This intermediate then undergoes further transformation to yield the final N-methylated product. asianpubs.org The reaction pathway is competitive, as morpholine can also attack the methyl group of DMC directly. asianpubs.org

Computational studies on related systems, such as the urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366), provide insight into the types of intermediates and transition states involved. In these catalytic cycles, zwitterionic intermediates and multiple transition states (TS1, TS2) are proposed. nih.gov The formation of these high-energy species is influenced by the nature of the substituent on the morpholine nitrogen. For example, a zwitterionic intermediate is formed after the first transition state (TS1) during the formation of a new bond between the isocyanate's carbon and the alcohol. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic and thermodynamic factors play a critical role in the reaction pathways involving this compound. In the synthesis of N-methylmorpholine from morpholine and DMC, temperature is a key variable that dictates the product distribution. Low temperatures favor the formation of this compound (N-carboxymethylation), while higher temperatures (≥ 140 °C) promote the subsequent conversion to N-methylmorpholine. asianpubs.org Extending the reaction time at a high temperature also increases the yield of N-methylmorpholine, indicating that the conversion of the this compound intermediate is kinetically controlled. asianpubs.org

Computational studies on urethane formation catalyzed by 4-methylmorpholine (a structurally similar tertiary amine) have quantified the thermodynamic properties of the reaction pathway. The relative Gibbs free energies of the intermediates and transition states have been calculated, showing that the catalyst significantly lowers the activation energy compared to the uncatalyzed reaction. nih.gov

| Species | Relative Gibbs Free Energy (kJ/mol) - Morpholine Catalyst nih.gov | Relative Gibbs Free Energy (kJ/mol) - 4-Methylmorpholine Catalyst nih.gov |

| TS1 | ~98.4 | 97.42 |

| IM | 12.79 | 8.77 |

| TS2 | 5.46 | -2.68 |

This table presents calculated relative Gibbs free energies for the first transition state (TS1), the zwitterionic intermediate (IM), and the second transition state (TS2) in the urethane formation reaction catalyzed by morpholine and 4-methylmorpholine.

Catalytic Mechanisms in Morpholine-4-carboxylate Chemistry

The substituent at the 4-position of the morpholine ring is critical for its catalytic activity. While morpholine itself can act as a catalyst, its derivatives are often explored for enhanced or specific reactivity. For instance, chiral morpholine-based amino acids are effective organocatalysts for 1,4-addition reactions between aldehydes and nitroolefins. nih.govfrontiersin.org The proposed mechanism involves the formation of an enamine intermediate between the catalyst and the aldehyde. frontiersin.org

Crucially, the electronic nature of the N-substituent dramatically affects catalytic efficacy. In a study of morpholine-based organocatalysts, it was demonstrated that the presence of a free carboxylic acid group was essential for the reaction. When this group was capped as a methyl ester—a structure closely related to this compound—no condensation product was observed, even after 48 hours. nih.govfrontiersin.org This finding suggests that the this compound structure, with its electron-withdrawing carbamate group, is not suited to act as an enamine-forming organocatalyst under these conditions, as it reduces the nucleophilicity of the morpholine nitrogen.

In contrast, in reactions like polyurethane formation, N-methylmorpholine acts as a base catalyst. connectchemicals.com Its higher efficacy compared to morpholine is attributed to its lower proton affinity, which facilitates the proton transfer steps within the catalytic cycle. nih.gov

Applications of Methyl Morpholine 4 Carboxylate As a Synthetic Building Block

Precursor for N-Methylmorpholine and its Derivatives

One of the primary applications of methyl morpholine-4-carboxylate is its role as an intermediate in the production of N-methylmorpholine (NMM) and its derivatives. NMM is a significant heterocyclic amine used as a versatile building block in the chemical industry for products ranging from pesticides to surfactants. asianpubs.org

Direct Conversion Pathways

This compound serves as a key intermediate in the synthesis of N-methylmorpholine from morpholine (B109124) and dimethyl carbonate (DMC). asianpubs.org This reaction presents a greener alternative to traditional methods that use toxic methyl halides. asianpubs.org The proposed mechanism involves the nucleophilic attack of the nitrogen atom in morpholine on either the methoxy (B1213986) carbon or the methoxy carbonyl carbon of dimethyl carbonate. asianpubs.org Attack on the methoxy carbonyl carbon forms this compound as an intermediate, which can then be converted to N-methylmorpholine. asianpubs.org

The transformation of the this compound intermediate to N-methylmorpholine is a critical step in this pathway. Research has shown that with increased reaction time, the yield and selectivity for N-methylmorpholine improve, indicating the conversion of the intermediate. asianpubs.org

Utility in Industrial Synthesis of N-Methylmorpholine

The synthesis of N-methylmorpholine using dimethyl carbonate is an attractive route for industrial applications due to its environmental benefits and the high yields achievable. asianpubs.org A Chinese patent describes a method for preparing N-methylmorpholine by reacting morpholine and dimethyl carbonate without a catalyst at temperatures between 100-200°C, where this compound is identified as the main byproduct and intermediate. google.com This process can achieve high conversion rates of morpholine and good yields of N-methylmorpholine, making it a viable industrial method. google.com

N-methylmorpholine itself is a precursor to the commercially important oxidant, N-methylmorpholine N-oxide (NMMO). wikipedia.orgatamankimya.com NMMO is notably used as a solvent for cellulose (B213188) in the Lyocell process for producing cellulose fibers, highlighting the industrial relevance of efficient NMM synthesis pathways. asianpubs.orgrug.nl

Intermediate in the Construction of Diverse Heterocyclic Frameworks

The morpholine scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of more complex heterocyclic systems. unimi.it

Incorporation into Fused and Bridged Ring Systems

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. acs.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs. nih.govgoogle.com While this compound itself is not directly cited as a scaffold in the provided search results, its derivative, N-methylmorpholine, is used as a base in Ugi-type reactions. mdpi.comrsc.org

In the broader context of MCRs, Ugi adducts derived from morpholine-substituted benzaldehydes have been used to generate polycyclic products. nih.gov This indicates that the morpholine moiety, which can be introduced or protected using a group like methyl carboxylate, is compatible with and can be incorporated into the complex structures generated by MCRs. For example, a Ugi five-center-four-component reaction (U-5C-4CR) has been employed in the synthesis of complex heterocyclic scaffolds like tetrahydro-2H-pyrazino[1,2-a]pyrazine-3,6,9(4H)-trione. nih.gov

Contributions to Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products to synthesize complex chiral molecules. unimi.it The morpholine framework is a valuable component in this field, and derivatives of this compound play a significant role as chiral building blocks and auxiliaries. unimi.itsfu.ca

The efficient synthesis of enantiomerically pure morpholine building blocks is an area of active research. unimi.it For example, optically pure 3-hydroxymethylmorpholine (B1309833) building blocks can be synthesized from chiral pool materials like (R)- and (S)-serine. unimi.it During these syntheses, related structures such as tert-butyl morpholine-4-carboxylates are common intermediates. unimi.it For instance, tert-butyl (3R,5R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate is a documented intermediate in the stereospecific synthesis of optically pure morpholine derivatives. unimi.it

These chiral morpholine derivatives, including those with a carboxylate group on the nitrogen, are valuable in asymmetric synthesis. sfu.capwr.edu.plajchem-b.com They can be used as chiral auxiliaries to control the stereochemical outcome of reactions. sfu.ca For example, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has been used in the synthesis of chiral compounds. sfu.ca The development of methods for the asymmetric synthesis of 2-substituted chiral morpholines is crucial for creating novel, enantiomerically pure molecules for various applications, including pharmaceuticals.

Below is a table summarizing the synthesis of chiral morpholine derivatives where carboxylate-protected morpholines are key intermediates.

| Starting Material | Intermediate | Product | Research Focus |

| N-Boc protected serines | tert-butyl (3R,5R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate | Optically pure 3-hydroxymethylmorpholine building blocks | Stereospecific synthesis from chiral pool material. unimi.it |

| (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | - | (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate | Application of morpholines as chiral auxiliaries. sfu.ca |

| tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | - | 5-ethyl-4-methyl-N-[4-[(2S) morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | Synthesis of TAAR1 receptor agonists. mdpi.com |

Role as a Chiral Auxiliary or Ligand Precursor

While this compound itself is achiral, its derivatives are fundamental in asymmetric synthesis. Chiral morpholine structures, often prepared using a carbamate (B1207046) protecting group similar to this compound, can act as effective chiral auxiliaries. vulcanchem.comsfu.ca These auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral morpholine-based auxiliaries have been used in asymmetric Diels-Alder reactions, where the rigid, well-defined conformation of the morpholine ring influences the approach of the reacting partners, leading to high diastereoselectivity. sfu.ca

Furthermore, chiral morpholine derivatives serve as precursors for the synthesis of specialized ligands used in metal-catalyzed asymmetric reactions. sfu.ca The development of a rhodium catalyst with a bisphosphine ligand bearing a large bite angle has enabled the highly efficient asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org These chiral products can then be transformed into key intermediates for drug candidates. rsc.org The synthesis of chiral alkoxymethyl morpholine analogs, starting from Boc-protected (S)-2-(hydroxymethyl)morpholine, highlights the utility of the carbamate-protected morpholine scaffold in creating potent and selective receptor antagonists for potential therapeutic use. nih.gov

Stereocontrol in Complex Molecule Synthesis

The controlled synthesis of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The morpholine ring, when incorporated into a larger molecule, can exert significant stereocontrol. The carbamate group, as seen in this compound and its analogs (like tert-butyl carbamates), is a powerful directing group in ortho-metalation reactions, allowing for regioselective functionalization of aromatic rings. acs.org

In the synthesis of complex molecules, forming the desired stereocenter can occur before, during, or after the cyclization that creates the morpholine ring. rsc.org Transition-metal-catalyzed asymmetric hydrogenation is a powerful "after cyclization" method for producing chiral N-heterocyclic compounds. rsc.org An innovative stereodivergent approach allows for the synthesis of both cis and trans carbamates from a single starting material by selectively trapping organic carbonate intermediates. nih.gov This method demonstrates how the carbamate functionality is key to controlling the stereochemical outcome, showcasing the advanced level of stereocontrol achievable with these types of building blocks. nih.gov

Development of Novel Chemical Reagents and Agents

The chemical properties of this compound and its derivatives make them suitable for the development of new reagents with specialized functions in organic synthesis.

Design of Anion-Shuttle Methylthiolation Agents

In the field of organosulfur chemistry, the development of efficient methods for methylthiolation—the introduction of a methylthio (-SMe) group—is of significant interest. A challenge in metal-catalyzed methylthiolation is the potential for the methylthiolate anion to deactivate the catalyst. To address this, novel "anion-shuttle" reagents have been designed. researchgate.net Although not directly this compound, a related morpholine derivative, 4-((methylthio)methyl)morpholine, has been developed as an anion-shuttle methylthiolation agent. researchgate.net This type of reagent allows for the controlled, in situ release of the methylthiolate anion, which prevents catalyst poisoning and improves reactivity. researchgate.net This strategy has proven effective for the methylthiolation of a wide range of aryl electrophiles. researchgate.net The concept of an anion-shuttle, where an anion is transported as a charge carrier, is also being explored in the development of advanced dual-ion or anion-shuttle batteries for sustainable energy storage. nih.govuts.edu.au

Synthesis of Other Advanced Synthetic Intermediates

This compound is a key intermediate in several important industrial chemical syntheses. One of the most notable is the production of N-methylmorpholine (NMM). asianpubs.orggoogle.com In a greener chemical process, morpholine reacts with dimethyl carbonate, where this compound is formed as a transient intermediate that subsequently converts to N-methylmorpholine. asianpubs.org This reaction avoids the use of more hazardous traditional methylating agents like methyl halides. asianpubs.org

The yield of N-methylmorpholine is dependent on reaction conditions such as time and temperature, as detailed in the table below.

| Reaction Time (h) | Temperature (°C) | Morpholine Conversion (%) | N-Methylmorpholine Yield (%) | Source |

|---|---|---|---|---|

| 1 | 100 | 77.83 | 58.29 | google.com |

| 4 | 160 | 96.80 | 76.61 | google.com |

| 8 | 160 | - | 83.00 | asianpubs.org |

N-methylmorpholine itself is a valuable compound used as a base catalyst in polyurethane production. wikipedia.org Crucially, it is the direct precursor to N-methylmorpholine N-oxide (NMMO), a significant amine oxide. asianpubs.orgwikipedia.orgsigmaaldrich.comwikipedia.org NMMO is widely used as a co-oxidant in important organic reactions like the Sharpless asymmetric dihydroxylation and oxidations with TPAP. wikipedia.orgorganic-chemistry.org Furthermore, NMMO monohydrate is employed as a solvent for cellulose in the industrial Lyocell process for producing cellulose fibers. asianpubs.orgwikipedia.orgresearchgate.net

Advanced Spectroscopic and Computational Analysis of Methyl Morpholine 4 Carboxylate

Comprehensive Spectroscopic Characterization

The structural elucidation and characterization of methyl morpholine-4-carboxylate are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data.

In the ¹H NMR spectrum, the protons on the morpholine (B109124) ring typically appear as multiplets due to complex spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) and oxygen (C3 and C5) atoms exhibit distinct chemical shifts. The methyl protons of the carboxylate group characteristically appear as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylate group is readily identifiable by its characteristic downfield chemical shift. The carbons of the morpholine ring also show distinct signals, with those adjacent to the heteroatoms being deshielded and appearing at a lower field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.

Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict the NMR chemical shifts of this compound. psnc.plresearchgate.netresearchgate.netunn.edu.ng These theoretical calculations, often performed using Density Functional Theory (DFT), provide a powerful tool for validating experimental assignments and understanding the electronic environment of the nuclei. psnc.plresearchgate.netunn.edu.ng By comparing the calculated and experimental spectra, a high degree of confidence in the structural assignment can be achieved.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Morpholine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Tert-butyl morpholine-4-carboxylate | 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H) rsc.org | 154.77, 79.92, 66.67, 43.48, 28.37 rsc.org |

| N-Methylmorpholine | Not specified | 55.4, 67.2, 46.2 chemicalbook.comhmdb.ca |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS))

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.

The FT-IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the carboxylate group, typically observed in the region of 1700-1750 cm⁻¹. Other significant bands include the C-O-C stretching vibrations of the morpholine ring and the C-N stretching vibrations. The CH₂ stretching and bending vibrations of the morpholine ring and the methyl group are also prominent features in the spectrum. rsc.orgscielo.org.mx

Raman spectroscopy offers complementary information to FT-IR. The Raman spectrum also shows a strong band for the C=O stretch. The symmetric breathing vibrations of the morpholine ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. nih.govnih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can be used to enhance the Raman signal of molecules adsorbed on a metal surface. While specific SERS studies on this compound are not widely reported, the technique holds potential for studying its interactions with surfaces and for trace-level detection.

Table 2: Key FT-IR Vibrational Frequencies for Morpholine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1723 rsc.org |

| C-H | Stretch | 2939 rsc.org |

| C-O-C | Stretch | ~1117 rsc.org |

| C-N | Stretch | Not specified |

Mass Spectrometry (MS) and Hyphenated Analytical Techniques (LC-NMR-MS, GC-MS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of the compound. rsc.orgnih.gov The fragmentation pattern provides valuable structural information, often showing characteristic losses of the methoxycarbonyl group or fragments arising from the cleavage of the morpholine ring.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) are powerful for the analysis of complex mixtures containing this compound. asianpubs.orgresearchgate.netnih.govnih.gov GC-MS allows for the separation of volatile compounds followed by their identification by mass spectrometry. asianpubs.org In a study on the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, GC-MS was used to identify this compound as a reaction intermediate. asianpubs.org The retention time in the gas chromatogram and the mass spectrum provide two independent points of identification. asianpubs.org

LC-NMR-MS combines the separation power of liquid chromatography with the structural elucidation capabilities of both NMR and MS. nih.gov This integrated approach is particularly useful for the unambiguous identification of compounds in complex matrices without the need for prior isolation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is generally characterized by absorptions in the ultraviolet region, primarily due to n → π* and π → π* transitions associated with the carbonyl group of the carboxylate moiety. mdpi.comresearchgate.net The morpholine ring itself does not have significant absorption in the near-UV or visible range. The position and intensity of the absorption bands can be influenced by the solvent polarity.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling have become indispensable tools for complementing experimental studies and providing deeper insights into the properties of this compound.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. pnrjournal.comresearchgate.netrsc.orgajrconline.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformation and steric properties.

Predict spectroscopic properties: As mentioned earlier, DFT, in conjunction with methods like GIAO, can accurately predict NMR chemical shifts. psnc.plresearchgate.netresearchgate.netunn.edu.ng It can also be used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. scielo.org.mxnih.gov

Analyze molecular orbitals and reactivity: DFT provides information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are key to understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Investigate reaction mechanisms: DFT can be used to model reaction pathways involving this compound, helping to elucidate reaction mechanisms and predict the stability of intermediates and transition states.

By combining experimental data with the results of DFT calculations, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.

An in-depth computational and spectroscopic examination of this compound reveals significant insights into its structural and electronic properties. Through advanced analytical techniques, a comprehensive understanding of its conformational behavior, molecular orbital interactions, and reactive nature can be achieved.

2 Conformational Analysis and Energetic Landscapes

Conformational analysis is critical for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For cyclic systems like this compound, the morpholine ring is not planar and can adopt several conformations. The primary conformations for a six-membered morpholine ring are the stable "chair" form and the more flexible "boat" or "twist-boat" forms.

Computational studies, typically using Density Functional Theory (DFT), are employed to map the potential energy surface and identify the most stable conformers. For morpholine and its derivatives, the chair conformation is generally the most predominant and energetically favorable. researchgate.net In the case of this compound, the morpholine ring is expected to adopt a chair conformation to minimize steric strain and torsional interactions. The substituent at the nitrogen atom, the methoxycarbonyl group (-COOCH₃), can exist in either an axial or equatorial position.

Theoretical calculations would determine the energetic landscape, revealing the relative energies of these conformers and the energy barriers for interconversion between them. For instance, studies on similar morpholinone scaffolds have shown a preference for a half-chair conformation. frontiersin.org The energetic difference between the equatorial and axial conformers of the methoxycarbonyl group dictates their population distribution at a given temperature. An extensive exploration of the potential energy landscape can be achieved through methods like the Monte-Carlo Multiple Minima procedure, which helps in identifying various low-energy conformations. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical findings for morpholine derivatives.

| Conformer | Position of -COOCH₃ | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 (Most Stable) |

| Chair | Axial | 2.50 |

| Twist-Boat | - | 5.80 |

| Boat | - | 7.50 |

3 Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO interactions)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. ajrconline.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. fiveable.memdpi.com A smaller energy gap suggests higher reactivity and easier electronic excitation. fiveable.me

For this compound, the HOMO is expected to be localized primarily on the morpholine ring, specifically involving the lone pair electrons of the nitrogen and oxygen atoms, which are the most electron-rich areas. The LUMO is likely concentrated around the carboxylate group, particularly the π* orbital of the carbonyl (C=O) bond. This distribution facilitates intramolecular charge transfer from the morpholine ring to the carboxylate group. researchgate.net

The energies of these orbitals and the energy gap can be calculated using DFT methods. nih.gov These values are essential for understanding the molecule's behavior in chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. pharmacy180.com

Table 2: Illustrative Frontier Molecular Orbital Data Data based on findings for similar morpholine carboxylate derivatives.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Highest Occupied Molecular Orbital, localized on the morpholine moiety (N and O atoms) |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital, localized on the ester carbonyl group (π* C=O) |

| Energy Gap (ΔE) | 4.45 | Indicates high kinetic stability |

4 Natural Bond Orbital (NBO) Analysis

In this compound, significant stabilizing interactions are expected. These include the delocalization of lone pair (LP) electrons from the morpholine ring's oxygen and nitrogen atoms into the antibonding (σ) orbitals of adjacent C-C and C-H bonds. A particularly strong interaction would be the hyperconjugation involving the lone pair of the nitrogen atom and the π antibonding orbital of the carbonyl group (LP(N) → π*(C=O)). Similarly, the lone pair of the carbonyl oxygen can interact with adjacent sigma antibonding orbitals. These interactions lead to electron density delocalization, which stabilizes the molecule. researchgate.net

Table 3: Predicted Major NBO Interactions and Stabilization Energies for this compound Illustrative values based on analysis of similar structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 45.5 | Hyperconjugation, resonance |

| LP (2) O (ether) | σ* (C-C) | 5.2 | Hyperconjugation |

| LP (2) O (carbonyl) | σ* (N-C) | 25.8 | Hyperconjugation |

| C-H | σ* (C-N) | 3.1 | Hyperconjugation |

5 Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. mdpi.com Typically, red and yellow colors represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. mdpi.comresearchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms, particularly the carbonyl oxygen of the carboxylate group, due to their high electronegativity and lone pairs of electrons. acs.orgnih.gov These sites are the primary centers for electrophilic interactions, such as protonation or coordination to metal ions. The morpholine nitrogen and ether oxygen would also exhibit negative potential. acs.org

Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, especially those attached to the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms. These sites are susceptible to nucleophilic attack. The MEP map thus provides a clear, visual guide to the molecule's charge distribution and chemical reactivity. mdpi.com

6 Theoretical Simulation of Reaction Pathways and Transition State Structures

Computational chemistry offers powerful tools for simulating chemical reaction pathways, providing detailed mechanistic insights that complement experimental studies. rsc.org By using methods like DFT, it is possible to map the entire potential energy surface for a reaction, identifying reactants, products, intermediates, and, most importantly, transition state structures. rsc.org A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. rsc.org

For this compound, theoretical simulations could elucidate the mechanisms of various reactions. For example, the hydrolysis of the ester group could be modeled to determine whether it proceeds through a concerted or stepwise mechanism involving tetrahedral intermediates. researchgate.net The calculations would provide the optimized geometries of all species along the reaction path and their relative Gibbs free energies. nih.gov

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure correctly connects the reactants and products. rsc.org Such simulations are invaluable for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes. For instance, theoretical studies on the aminolysis of related esters with morpholine have successfully predicted reaction intermediates and product distributions. researchgate.net These computational approaches allow for a rational exploration of the reactivity of this compound under various conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morpholine |

| Methylamine |

| Diethylene glycol |

| N-formylmorpholine |

| N-methylmorpholine N-oxide |

| Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate |

| 4-methylmorpholine (B44366) |

Emerging Research Avenues and Future Directions for Methyl Morpholine 4 Carboxylate

Development of Innovative Synthetic Methodologies

The synthesis of the morpholine (B109124) scaffold, the core of methyl morpholine-4-carboxylate, is undergoing significant evolution. Researchers are moving beyond traditional methods to embrace more sophisticated and efficient catalytic systems and process technologies.

Advanced Catalytic Systems (e.g., Organocatalysis)

The development of advanced catalytic systems represents a major leap forward in synthesizing morpholine derivatives. While traditional methods exist, the focus has shifted to catalysts that offer higher efficiency, selectivity, and greener profiles.

Organocatalysis: The morpholine ring itself is being explored as a component of novel organocatalysts. nih.govfrontiersin.org Although morpholine-enamines are typically less reactive than their pyrrolidine-based counterparts due to the electronic effects of the oxygen atom, new research demonstrates their potential. nih.govfrontiersin.org For instance, new organocatalysts based on β-morpholine amino acids have been successfully designed and tested in 1,4-addition reactions of aldehydes to nitroolefins, yielding products with high efficiency and stereoselectivity. nih.govfrontiersin.org Computational studies have been crucial in understanding the transition states, explaining why these catalysts work effectively despite the inherent lower reactivity of the morpholine core. nih.govfrontiersin.org Furthermore, 3,3'-bimorpholine derivatives have been identified as efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins and vinyl sulfones. acs.org

Photoredox Catalysis: Another innovative approach is the use of photoredox catalysis. A notable development is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted morpholines. nih.govacs.orgethz.chorganic-chemistry.org This method utilizes an inexpensive organic photoredox catalyst, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), in conjunction with a Lewis acid additive, enabling a scalable synthesis of the morpholine ring system. acs.orgethz.ch

The following table summarizes key findings in advanced catalytic systems for morpholine synthesis.

Interactive Data Table: Advanced Catalytic Systems for Morpholine Synthesis| Catalytic System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| β-Morpholine Amino Acids | Organocatalytic 1,4-Addition | Efficient synthesis of chiral products despite the low reactivity of morpholine-enamines. | nih.govfrontiersin.org |

| 3,3'-Bimorpholine Derivatives | Organocatalytic Michael Addition | High yields and good stereoselectivity for 1,4-adducts of aldehydes and nitroolefins. | acs.org |

| Photoredox Catalysis (TPP) | Photocatalytic Coupling | Scalable synthesis of substituted morpholines using an inexpensive organic catalyst and a Lewis acid. | acs.orgethz.chorganic-chemistry.org |

Continuous Flow Synthesis and Automation

Continuous flow chemistry is revolutionizing the synthesis of chemical compounds by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.org This technology is particularly well-suited for the synthesis of morpholine derivatives, including precursors like this compound.

Recent advancements have demonstrated the successful use of continuous flow systems for the synthesis of substituted morpholines. nih.govacs.orgethz.chacs.org For example, the photoredox-catalyzed synthesis of morpholines using SLAP reagents has been effectively implemented in a continuous flow setup, which significantly reduces reaction times and facilitates scaling up production. acs.orgethz.ch Automated flow chemistry platforms, which combine continuous flow with robotics and machine learning, are becoming more prevalent. researchgate.netwhiterose.ac.uknih.gov These "self-optimizing" systems can autonomously vary reaction parameters to find the optimal conditions, accelerating the development of new synthetic methods. whiterose.ac.uk

A two-step continuous flow reactor system has been developed for the metal-free oxidative amination of alcohols, including the reaction of benzyl (B1604629) alcohol and morpholine, to produce amides with high yields in short reaction times. rsc.org The integration of such technologies holds the promise of making the synthesis of this compound and its derivatives more efficient and economically viable for industrial applications. researchgate.net

Interactive Data Table: Continuous Flow Synthesis of Morpholine Derivatives

| Synthesis Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis with SLAP Reagents | Uses an inexpensive organic photocatalyst (TPP) and a Lewis acid in a flow reactor. | Reduced reaction times, scalable, general approach to C-substituted morpholines. | acs.orgethz.ch |

| Metal-Free Oxidative Amination | Two-step continuous flow system using TBHP as an oxidant. | High yields (86-96%) within 15 minutes, milder conditions than batch reactions. | rsc.org |

| Interrupted One-Flow System | Used for the multi-step synthesis of the drug Linezolid, involving a morpholine reactant. | Integration of multiple steps (substitution, hydrogenation, coupling, cyclization) into a streamlined process. rsc.org | rsc.org |

Exploration of Novel Chemical Transformations and Reaction Discovery

Research into this compound is not limited to its synthesis but also extends to discovering new chemical reactions where it or its derivatives can participate. The morpholine scaffold is a valuable building block in medicinal chemistry, and finding new ways to functionalize it is of great interest. researchgate.net

One area of exploration is the use of morpholine derivatives in multicomponent reactions (MCRs). For instance, a nano-composite material featuring 4-(2-Aminoethyl)-morpholine on a silica (B1680970) surface has been developed as a reusable and environmentally friendly organocatalyst for the synthesis of polyhydroquinolines. researchgate.net

Another avenue is the development of novel cyclization reactions to form the morpholine ring. Palladium(II)-catalyzed aerobic oxidative heterocyclization of N-allyl amino alcohols is one such method to produce dihydromorpholines. researchgate.net Additionally, N-formylmorpholine has been identified as an effective formylating agent for preparing aldehydes from Grignard or organolithium reagents, highlighting the utility of morpholine derivatives in C-C bond-forming reactions. acs.org The transformation of this compound itself, which can be an intermediate in the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, is also an area of study to improve reaction efficiency. asianpubs.org

Integration with Materials Science Research (e.g., ionic liquids as solvents)

The morpholine core structure is finding increasing application in materials science, particularly in the formulation of ionic liquids (ILs). Morpholinium-based ionic liquids are gaining attention due to their favorable properties, such as low toxicity, high thermal stability, and excellent solvency, making them attractive as "green" solvents and materials. alfa-chemistry.comosti.gov

This compound serves as a precursor to N-methylmorpholine, a key component in synthesizing N-alkyl-N-methylmorpholinium ionic liquids. asianpubs.orgresearchgate.netrsc.org These ILs have demonstrated potential in a variety of applications:

Biomass Processing: Morpholinium-based ILs have been shown to be effective solvents for cellulose (B213188), a critical step in the production of biofuels and other bio-based materials. ontosight.ai

Electrolytes: Their electrochemical stability and conductivity make them promising candidates for use as electrolytes in devices like batteries and capacitors. researchgate.netrsc.orgrsc.org

Nanomaterial Synthesis: Morpholinium ILs can be used in the preparation of gold nanoparticles, where the structure of the cation can control the size and dispersion of the particles. alfa-chemistry.com

Surface-Active Agents: By incorporating long alkyl chains, morpholinium salts can act as surface-active ionic liquids (SAILs), forming micelles in aqueous solutions with potential applications in drug delivery and other areas. acs.orgacs.org

Interactive Data Table: Applications of Morpholinium-Based Ionic Liquids

| Application Area | Specific Use | Key Benefit | Reference |

|---|---|---|---|

| Materials Science | Dissolution of cellulose | Efficient processing of biomass for sustainable materials. | ontosight.ai |

| Electrochemistry | Electrolytes for capacitors | Good conductivity and wide electrochemical stability. | researchgate.netrsc.orgrsc.org |

| Nanotechnology | Synthesis of gold nanoparticles | Control over nanoparticle size and dispersion. | alfa-chemistry.com |

| Surfactant Chemistry | Micelle formation | Potential for drug delivery and inhibition of cancer cell growth. | acs.orgacs.org |

Synergistic Approaches: Bridging Experimental Chemistry with Advanced Computational Studies

The synergy between experimental synthesis and advanced computational chemistry is accelerating research and development involving morpholine derivatives. thieme-connect.comthieme-connect.comalliedacademies.org Computational tools like Density Functional Theory (DFT) and molecular docking are no longer just for verification but are integral to the discovery process. thieme-connect.comalliedacademies.org

In the development of new morpholine-based organocatalysts, for example, computational studies have been used to elucidate the reaction mechanisms and transition states, providing a rationale for the observed stereoselectivity and reactivity. nih.govfrontiersin.org This understanding allows for the rational design of more efficient catalysts, saving significant time and resources in the lab. alliedacademies.org

Similarly, in drug discovery, molecular docking is used to predict the binding interactions of morpholine-containing molecules with biological targets such as proteins and enzymes. researchgate.netmdpi.comopenmedicinalchemistryjournal.com For instance, docking studies have been employed to evaluate morpholine derivatives as potential mTOR inhibitors for cancer therapy and to understand their interactions with antimicrobial targets. mdpi.comopenmedicinalchemistryjournal.com These in silico predictions guide the synthesis of the most promising candidates, which are then evaluated through in vitro assays. mdpi.com This hybrid approach, combining prediction with empirical testing, streamlines the path to discovering new bioactive molecules and materials. thieme-connect.comrsc.org

Q & A

Q. What are the common synthetic routes for preparing methyl morpholine-4-carboxylate derivatives, and how can reaction conditions be optimized for yield?

this compound derivatives are typically synthesized via multi-step reactions involving esterification, nucleophilic substitution, or coupling reactions. For example, the synthesis of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate involves sequential protection/deprotection steps, Pd-catalyzed cross-coupling, and purification via column chromatography . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Refluxing in acetonitrile with DIPEA as a base and Pd2(dba)3 as a catalyst has been shown to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound analogs?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For instance, distinct proton signals for the morpholine ring (δ 3.6–3.8 ppm) and nitrophenyl groups (δ 7.2–8.3 ppm) are observed .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated for tert-butyl morpholine-4-carboxylate derivatives .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, as applied to tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate .

Q. What initial biological screening assays are recommended for evaluating this compound derivatives?

Preliminary assays include:

- Enzyme Inhibition Studies : Fluorometric assays to measure interactions with targets like butyrylcholinesterase, using kinetic analysis (e.g., IC50 determination) .

- Antimicrobial Testing : Broth microdilution assays against bacterial/fungal strains, with MIC values compared to controls .

Advanced Research Questions

Q. How can reaction pathways be tailored to introduce diverse functional groups (e.g., fluorosulfonyl, nitro) into this compound scaffolds?

- Electrophilic Substitution : Fluorosulfonyl groups can be introduced via SO2F2 gas under anhydrous conditions, as seen in tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate synthesis .

- Nitration : Directed nitration using HNO3/H2SO4 at low temperatures selectively modifies aryl rings, as demonstrated in nitrophenyl-substituted derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group incorporation, requiring Pd catalysts and optimized ligand systems .

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives observed across different assays?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or compound purity. Strategies include:

- HPLC Purity Analysis : Verify >95% purity to exclude confounding byproducts .

- Dose-Response Curves : Use standardized protocols (e.g., IC50 vs. EC50) to compare potency across studies .

- Stereochemical Verification : Chiral HPLC or X-ray crystallography to confirm enantiopurity, as stereoisomers may exhibit divergent activities .

Q. What strategies are employed to enhance the stereochemical purity of this compound derivatives during synthesis?

- Chiral Auxiliaries : Use tert-butyl carbamate groups to enforce desired configurations during ring closure, as shown in (3S,5R)-morpholine derivatives .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to control stereochemistry .

- Dynamic Kinetic Resolution : Utilize enzymes or transition-metal catalysts to favor single enantiomers during dynamic processes .

Q. How can computational methods predict the binding interactions of this compound derivatives with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., acetylcholinesterase), guided by crystallographic data .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity trends, validated against experimental IC50 data .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR data regarding substituent conformation in this compound derivatives?

- Variable-Temperature NMR : Resolve dynamic conformational changes (e.g., ring puckering) that may obscure NMR signals .

- DFT Calculations : Compare computed and experimental structures to identify low-energy conformers .

Q. What experimental controls are critical when comparing the reactivity of this compound derivatives with similar compounds (e.g., chloro vs. bromo analogs)?

- Isosteric Replacements : Use matched pairs (e.g., Cl vs. Br) under identical conditions to isolate electronic/steric effects .